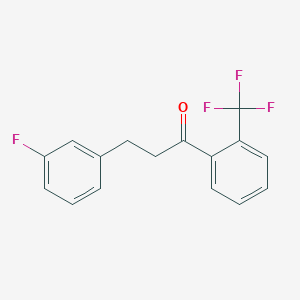

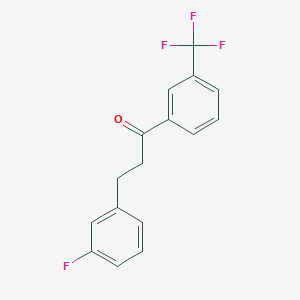

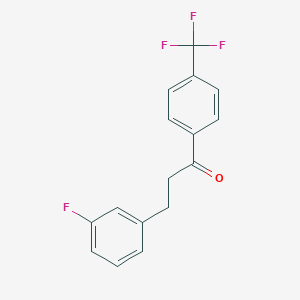

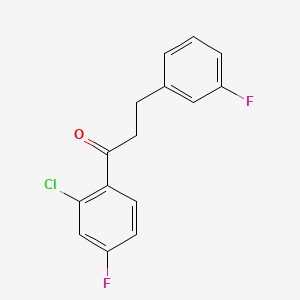

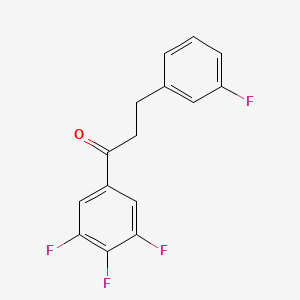

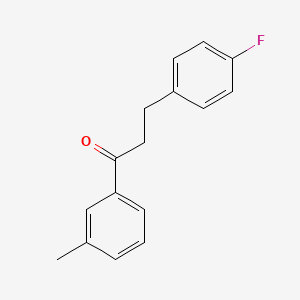

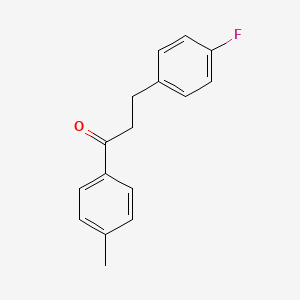

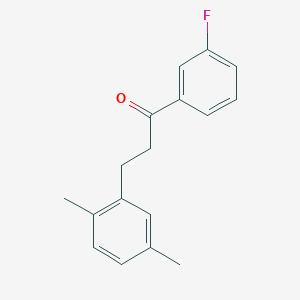

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone is a heterocyclic compound belonging to the class of arylpropionitriles. It is a colorless or yellowish solid that can be used as a raw material for the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications, including use in organic synthesis, as an intermediate in the production of organic compounds, and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Tritium-Labelled Proteins and Nucleic Acids Detection

A method for detecting 3H in polyacrylamide gels involves scintillation autography (fluorography) using X-ray film. This technique, while not directly involving 3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone, uses a related chemical, 2,5-diphenyloxazole, to detect tritium emissions in proteins and nucleic acids (Bonner & Laskey, 1974).

Electroactive Polymer Synthesis

3,5-Dimethylthiophenol, related to the chemical , is used in the electro-oxidative polymerization process to produce poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, signifying its potential in electrical applications (Yamamoto et al., 1992).

Copolymer Fabrication for Electrical Insulation

Copolymers containing phthalide groups and 1,3,4-oxadiazole rings, related to the discussed chemical, have been synthesized. These copolymers form flexible films and exhibit high thermal stability and electrical insulating properties (Hamciuc et al., 2008).

Fluorination Studies

Research on the fluorination of alkyl substituted phenols, including compounds like 3,4-dimethylphenol, offers insights into the reactivity and potential applications of similar compounds in chemical syntheses (Jereb et al., 2004).

Luminescence Sensing Applications

Fluorescein-based fluorescence probes have been developed for various biological applications. While not directly involving the specified compound, these studies highlight the potential of similar compounds in sensing and detection technologies (Tanaka et al., 2001).

properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLGVICEZLSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644735 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898753-42-9 |

Source

|

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.